In Vivo Hemodynamic Potency: Ipazilide vs. Disopyramide and Sotalol
In an anesthetized dog model, ipazilide was found to be approximately 3-10 times less potent than either disopyramide or sotalol in reducing cardiac contractility (dP/dt and cardiac output) [1]. This indicates a wider therapeutic window for hemodynamic tolerability.
| Evidence Dimension | In vivo cardiodepressant potency |
|---|---|
| Target Compound Data | 3-10x less potent |
| Comparator Or Baseline | Disopyramide and Sotalol (baseline potency = 1x) |
| Quantified Difference | 3-10 fold lower potency for ipazilide |
| Conditions | Anesthetized dogs; measured reductions in dP/dt and cardiac output |
Why This Matters
This reduced cardiodepressant potency suggests ipazilide may offer a better safety margin in patients with compromised cardiac function, a key selection criterion over more potent, potentially cardiotoxic alternatives.
- [1] Ezrin AM, Lee KC, Harris AL, Silver PJ. In vivo and in vitro effects of the novel antiarrhythmic ipazilide on cardiac and vascular smooth muscle function. Drug Dev Res. 1992;27(2):107-120. View Source
